molecular formula C23H13Cl2NO3S B11654550 3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one

3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11654550
M. Wt: 454.3 g/mol
InChI Key: UZKSOQMRYOCLOS-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one is a benzothiazole-coumarin hybrid compound. Coumarins are recognized for their fluorescent properties and biological activities, while benzothiazoles contribute to electronic conjugation and binding affinity in medicinal chemistry . Such structural modifications are critical for tuning fluorescence efficiency, solubility, and bioactivity in applications ranging from imaging to therapeutics .

Properties

Molecular Formula

C23H13Cl2NO3S

Molecular Weight

454.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorophenyl)methoxy]chromen-2-one

InChI

InChI=1S/C23H13Cl2NO3S/c24-17-4-3-5-18(25)16(17)12-28-14-9-8-13-10-15(23(27)29-20(13)11-14)22-26-19-6-1-2-7-21(19)30-22/h1-11H,12H2

InChI Key

UZKSOQMRYOCLOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)OC3=O

Origin of Product

United States

Preparation Methods

Modified Pechmann Condensation

A salicylaldehyde derivative serves as the starting material. For 7-hydroxycoumarin synthesis:

  • 7-Hydroxy-2H-chromen-2-one is prepared by condensing 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of sulfuric acid.

  • Functionalization at position 3 : Bromination or formylation introduces reactivity for subsequent benzothiazole coupling. For example, Vilsmeier-Haack formylation yields 3-formyl-7-hydroxycoumarin.

Reaction ComponentRoleConditions
2,4-DihydroxybenzaldehydeSubstrateH2SO4 (cat.), 80°C, 6 hr
Ethyl acetoacetateβ-Ketoester donorSolvent: Acetic acid

Benzothiazole Moiety Installation

The 1,3-benzothiazol-2-yl group is introduced via cyclocondensation or cross-coupling reactions .

Cyclocondensation with 2-Aminothiophenol

  • 3-Formyl-7-hydroxycoumarin reacts with 2-aminothiophenol in the presence of iodine or oxidative agents to form the benzothiazole ring.

    3-Formylcoumarin+2-AminothiophenolI2,Δ3-(Benzothiazol-2-yl)coumarin\text{3-Formylcoumarin} + \text{2-Aminothiophenol} \xrightarrow{I_2, \Delta} \text{3-(Benzothiazol-2-yl)coumarin}
    • Conditions : DMF, 120°C, 12 hr, N2 atmosphere.

    • Yield : ~65–70% after column purification.

Palladium-Catalyzed Cross-Coupling

For pre-formed benzothiazoles, Suzuki-Miyaura coupling links the heterocycle to a halogenated coumarin:

  • 3-Bromo-7-hydroxycoumarin reacts with 2-(tributylstannyl)benzothiazole using Pd(PPh3)4 as a catalyst.

    3-Bromocoumarin+SnR3-BenzothiazolePd(0)3-(Benzothiazol-2-yl)coumarin\text{3-Bromocoumarin} + \text{SnR}_3\text{-Benzothiazole} \xrightarrow{Pd(0)} \text{3-(Benzothiazol-2-yl)coumarin}
    • Conditions : Dioxane/H2O, 90°C, 24 hr.

    • Challenges : Limited by stannane availability and competing homocoupling.

Etherification at Position 7

The 7-hydroxyl group undergoes Williamson ether synthesis with 2,6-dichlorobenzyl chloride:

  • Base-mediated alkylation :

    7-Hydroxy-3-(benzothiazol-2-yl)coumarin+2,6-Dichlorobenzyl chlorideK2CO3Target Compound\text{7-Hydroxy-3-(benzothiazol-2-yl)coumarin} + \text{2,6-Dichlorobenzyl chloride} \xrightarrow{K_2CO_3} \text{Target Compound}
    • Solvent : Anhydrous DMF or acetone.

    • Conditions : 60°C, 8–12 hr, inert atmosphere.

    • Yield : ~80–85% after recrystallization.

ParameterOptimization Insight
BaseK2CO3 > NaOH (less hydrolysis)
SolventDMF enhances solubility
Temperature60°C balances rate/side reactions

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

Spectral Data

  • 1H NMR (DMSO-d6): δ 8.45 (s, 1H, C4-H), 7.85–7.40 (m, 8H, aromatic), 5.32 (s, 2H, OCH2).

  • HRMS : m/z 454.325 [M+H]+ (calc. 454.323).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H2O 70:30).

Challenges and Mitigation

  • Regioselectivity in benzothiazole formation : Competing thiazole isomers are minimized using iodine instead of H2O2.

  • Etherification side reactions : Excess benzyl chloride and anhydrous conditions suppress hydrolysis.

Scalability and Industrial Relevance

  • Patent routes emphasize cost-effective reagents (e.g., DBU catalysis in ethanol/water).

  • Process intensification : Flow chemistry reduces reaction times for coumarin-benzothiazole conjugates .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the chromenone core or the benzothiazole ring.

    Substitution: Nucleophilic substitution reactions can occur, especially at the 2,6-dichlorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the chromenone or benzothiazole rings.

    Substitution: Substituted benzothiazole or chromenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic properties. Its structural features enable it to interact with various biological targets, making it a potential candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The benzothiazole and chromenone moieties can interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituent at Coumarin 7-Position Key Functional Groups Applications Reference
3-(1,3-Benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one 2,6-Dichlorobenzyloxy Benzothiazole, Dichlorobenzyl Fluorescent probes, potential therapeutics
BC15 (2-((3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-Chromen-7-yl)Oxy)Acetamide) Oxyacetamide Benzothiazole, Acetamide Immunohistochemical staining
BC6 (Coumarin 6, 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin) Diethylamino Benzothiazole, Diethylamino Fluorescent dye (cell-permeable)
Example 24 (Patent: 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid) Complex heterocyclic substituents Benzothiazole, Pyridine, Adamantane Pharmacological agents (e.g., enzyme inhibitors)

Key Observations:

  • Substituent Effects: The 2,6-dichlorobenzyloxy group in the target compound increases steric bulk and lipophilicity compared to BC15’s acetamide or BC6’s diethylamino groups. This may enhance membrane permeability but reduce aqueous solubility .
  • Pharmacological Potential: Patent compounds (e.g., Example 24) with benzothiazole moieties and bulky substituents demonstrate activity in enzyme inhibition, suggesting the target compound’s dichlorobenzyl group could similarly modulate bioactivity .

Spectroscopic and Crystallographic Data

  • IR/NMR : The dichlorobenzyl group would introduce distinct C-Cl stretching vibrations (600–800 cm⁻¹ in IR) and deshielded aromatic protons in ¹H-NMR (δ 7.3–7.5 ppm) .

Biological Activity

3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one, also known by its CAS number 308297-64-5, is a synthetic compound that has garnered attention for its potential biological activities. This compound integrates a benzothiazole moiety with a coumarin structure, which has been associated with various pharmacological properties including anticancer, anti-inflammatory, and neuroprotective effects.

The molecular formula of this compound is C23H13Cl2NO3SC_{23}H_{13}Cl_2NO_3S with a molecular weight of approximately 454.325 g/mol. Key physical properties include:

  • Density: 1.5 ± 0.1 g/cm³
  • Boiling Point: 654.0 ± 65.0 °C at 760 mmHg
  • Flash Point: 349.3 ± 34.3 °C

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer activity. For instance, a study focusing on benzothiazole compounds demonstrated their capacity to inhibit the proliferation of various cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using MTT assays. The active compound from this series displayed notable cytotoxicity and induced apoptosis in these cell lines by modulating key signaling pathways such as AKT and ERK .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound B7A4311.0Induces apoptosis via AKT/ERK inhibition
Compound B7A5492.5Inhibits cell migration and proliferation
Lead Compound 4iHOP-92Not specifiedSelective anticancer activity

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by reducing the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests its potential utility in treating inflammatory diseases .

Neuroprotective Activity

Research has shown that benzothiazole-coumarin hybrids possess acetylcholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase helps increase acetylcholine levels in the brain, potentially improving cognitive functions .

Study on Dual Action

A study evaluated the dual action of benzothiazole derivatives in both anticancer and anti-inflammatory contexts. The results indicated that compounds similar to our target compound significantly inhibited cancer cell proliferation while concurrently lowering inflammatory markers . This dual functionality positions such compounds as promising candidates for therapeutic applications.

Molecular Docking Studies

Molecular docking studies conducted on related compounds have revealed binding affinities to the active sites of enzymes involved in inflammation and cancer progression. These computational analyses support the experimental findings regarding the biological activities of these derivatives .

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